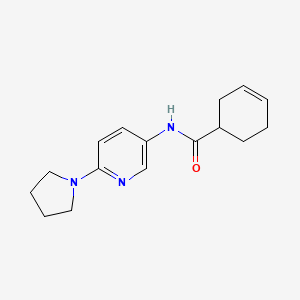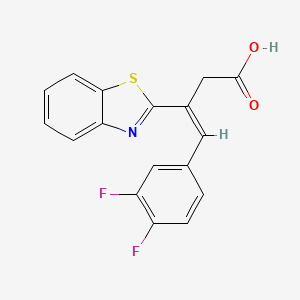
N-(6-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide, commonly known as CPP or CPPene, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of NMDA receptor antagonists and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of CPPene involves the blocking of NMDA receptors, which are involved in various physiological processes such as learning and memory. By blocking these receptors, CPPene can prevent the overstimulation of neurons, which can lead to cell death and neurological damage.
Biochemical and Physiological Effects:
CPPene has been shown to have a range of biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have neuroprotective effects, which means that it can protect neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
CPPene has several advantages for use in lab experiments. It is a potent NMDA receptor antagonist, which means that it can be used to study the role of NMDA receptors in various neurological disorders. It is also relatively easy to synthesize, which makes it readily available for use in research. However, one limitation of CPPene is that it can have off-target effects, which means that it can interact with other receptors and proteins in the brain.
Orientations Futures
There are several future directions for the study of CPPene. One area of interest is the potential use of CPPene in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of NMDA receptors. Additionally, the development of CPPene derivatives with improved pharmacological properties is an area of ongoing research.
Méthodes De Synthèse
The synthesis of CPPene involves the reaction of 3-cyclohexene-1-carboxylic acid with pyrrolidine and 3-bromo-2-chloropyridine. The reaction is carried out in the presence of a base and a catalyst, resulting in the formation of CPPene as a white solid.
Applications De Recherche Scientifique
CPPene has been studied extensively for its potential applications in various fields of scientific research. It has been found to be a potent NMDA receptor antagonist, which means that it can block the activity of NMDA receptors in the brain. This property has made it a valuable tool for studying the role of NMDA receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
N-(6-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c20-16(13-6-2-1-3-7-13)18-14-8-9-15(17-12-14)19-10-4-5-11-19/h1-2,8-9,12-13H,3-7,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSRGIZHEISHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)NC(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-chloro-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7495538.png)
![5-[(2-Methyl-2,3-dihydroindol-1-yl)sulfonyl]thiophene-3-carboxylic acid](/img/structure/B7495548.png)
![1-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7495552.png)
![N-[2-(4-ethoxyphenoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7495570.png)
![N-[1-(3-chlorophenyl)ethyl]-4-methylsulfonylaniline](/img/structure/B7495571.png)
![2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7495578.png)
![ethyl 5-[(2,2-dichloropropanoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B7495586.png)
![N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7495597.png)
![N-(4-tert-butylphenyl)-2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495602.png)
![2-[[4-(4-ethylpiperazin-1-yl)-3-nitrobenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7495612.png)
![N-benzyl-4-[(2-methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7495618.png)


